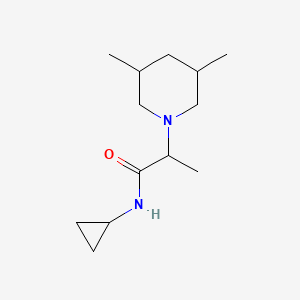![molecular formula C11H18N2O B7516131 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it has been proposed that 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole acts as an antioxidant and can scavenge free radicals. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also inhibit the production of reactive oxygen species and reduce oxidative stress. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may modulate the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can also inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied and its properties are well characterized. However, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may have some toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also have potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.
Synthesis Methods
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpiperidine with 2-bromoacetophenone in the presence of a base to form an intermediate. The intermediate is then reacted with methylglyoxal to form 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. The synthesis method has been optimized to produce high yields of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole with purity greater than 95%.
Scientific Research Applications
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
5-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-5-3-4-6-13(9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZQDHNVHQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)